

Clavamycin F: A Technical Literature Review for Drug Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavamycin \mathbf{F} is a member of the clavam family of antibiotics, a class of β -lactam-containing molecules with diverse biological activities. Isolated from fermentation broths of Streptomyces hygroscopicus, Clavamycin \mathbf{F} , along with its co-metabolites (Clavamycins A-E), has demonstrated notable antifungal properties. This technical guide provides a comprehensive review of the existing literature on Clavamycin \mathbf{F} , detailing its discovery, chemical properties, and biological activities. Particular emphasis is placed on its proposed mechanisms of action, which differentiate it from the well-known β -lactamase inhibitor, clavulanic acid. This document summarizes the available data, outlines experimental protocols for its production and isolation, and presents key information in structured tables and diagrams to facilitate further research and development efforts.

Introduction

The clavams are a structurally unique class of β -lactam antibiotics produced by various species of Streptomyces. While clavulanic acid is the most clinically significant clavam due to its potent β -lactamase inhibition, other members of this family, such as the clavamycins, exhibit distinct biological activities. **Clavamycin F** was discovered as part of a screening program for novel antifungal agents from natural sources[1]. It is produced by two variant strains of Streptomyces hygroscopicus, NRRL 15846 and NRRL 15879, alongside five other related compounds: Clavamycins A, B, C, D, and E[1][2]. This review consolidates the available scientific literature



on **Clavamycin F** to serve as a foundational resource for researchers in microbiology, medicinal chemistry, and pharmacology.

Chemical Properties

Clavamycin F is a peptide-based clavam antibiotic. Its structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy[2].

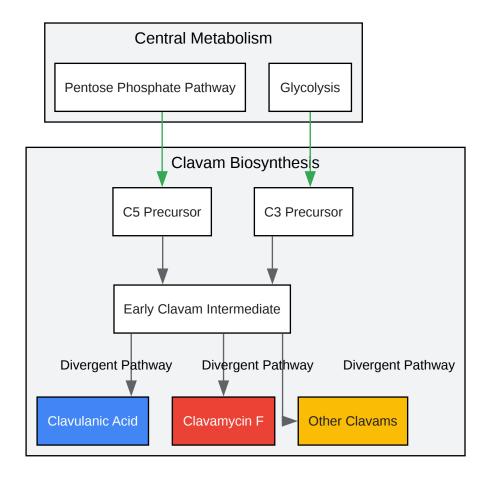
Table 1: Physicochemical Properties of Clavamycin F

| Property | Value | Source | |
|--------------------|--|-----------------------|--|
| Molecular Formula | C15H24N4O7 | PubChem CID: 46173900 | |
| Molecular Weight | 372.37 g/mol | PubChem CID: 46173900 | |
| Class | Clavam Antibiotic, Peptide | PubChem CID: 46173900 | |
| Producing Organism | Streptomyces hygroscopicus (NRRL 15846, NRRL 15879) | [1][2] | |

Biosynthesis

While the specific biosynthetic pathway for **Clavamycin F** has not been fully elucidated, it is understood to share early biosynthetic steps with other clavam metabolites. The biosynthesis of clavams generally begins with the condensation of a five-carbon precursor, derived from the pentose phosphate pathway, and a three-carbon precursor from glycolysis. The pathway then diverges to produce the various clavam structures.





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Overview of the divergent clavam biosynthetic pathways.

Biological Activity and Mechanism of Action

Clavamycin F is primarily characterized by its antifungal activity[1]. A key distinguishing feature of the clavamycins is that their antibacterial activity is antagonized by methionine and methionine-containing peptides. This observation has led to the hypothesis that these compounds may act by inhibiting the methionine biosynthesis pathway in susceptible organisms. Furthermore, it has been suggested that 5S clavams, a classification that likely includes Clavamycin F, may also function by inhibiting RNA synthesis. Unlike clavulanic acid, the clavamycins are not potent inhibitors of β-lactamase enzymes.

Table 2: Biological Activity Profile of Clavamycins



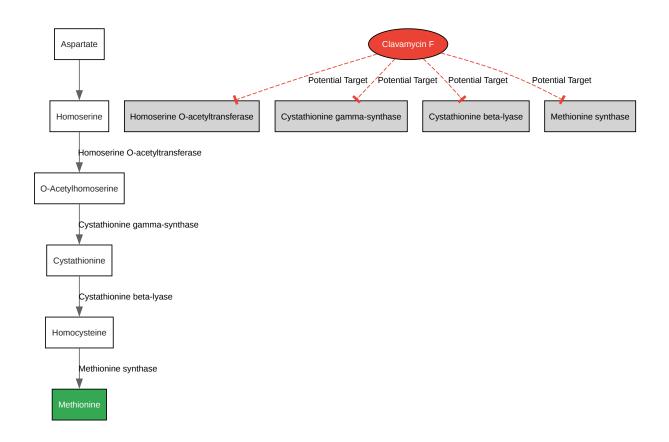
| Activity Type | Target Organisms/System | Observations | Source |
|-------------------|--|---|--------|
| Antifungal | Candida sp. | Induces morphological changes in growing cells. | |
| Antibacterial | Gram-positive and Gram-negative bacteria | Activity is antagonized by methionine. | |
| Enzyme Inhibition | β-lactamases | Not significant inhibitors. | |

Note: Specific quantitative data (e.g., MIC, IC50) for **Clavamycin F** is not available in the reviewed literature.

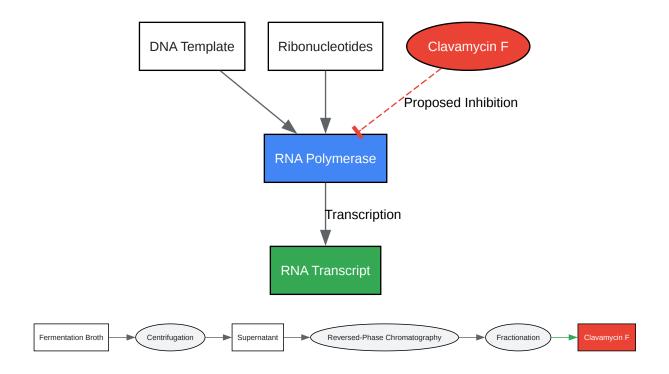
Proposed Mechanism of Action: Methionine Biosynthesis Inhibition

The antagonism of antibacterial activity by methionine strongly suggests that the clavamycins interfere with this essential metabolic pathway. Key enzymes in the fungal and bacterial methionine biosynthesis pathway represent potential targets for **Clavamycin F**.









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- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II.
 Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL
 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL
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